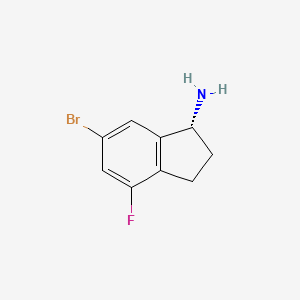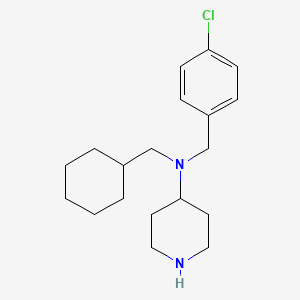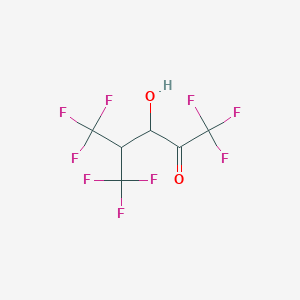
Perfluorodecane-limonene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perfluorodecane-limonene is a fluorinated compound that combines the properties of perfluorodecane and limonene Perfluorodecane is a perfluorinated hydrocarbon, known for its chemical stability and inertness, while limonene is a naturally occurring monoterpene found in the essential oils of citrus fruits
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The fluorination process typically uses cobalt (III) fluoride as a fluorinating agent under controlled conditions . The reaction is carried out at elevated temperatures to ensure complete fluorination of the decane molecule.
Industrial Production Methods
Industrial production of perfluorodecane-limonene follows a similar synthetic route but on a larger scale. The process involves multiple steps of purification to obtain a high-purity product. The fluorination step is followed by the addition of limonene under specific reaction conditions to achieve the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
Perfluorodecane-limonene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms in this compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of this compound oxides, while reduction can yield partially fluorinated hydrocarbons .
Wissenschaftliche Forschungsanwendungen
Perfluorodecane-limonene has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent for gas absorption studies due to its high gas solubility.
Biology: Investigated for its potential use in oxygen delivery systems and artificial blood substitutes.
Medicine: Studied for its wound healing properties and as a component in drug delivery systems.
Wirkmechanismus
The mechanism of action of perfluorodecane-limonene involves its interaction with molecular targets and pathways. The compound’s fluorinated nature allows it to interact with hydrophobic regions of biological membranes, enhancing its permeability and stability. In medical applications, this compound can deliver oxygen to tissues, promoting healing and reducing inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Perfluorodecalin: A perfluorinated compound with similar gas solubility properties.
Perfluorooctane: Another perfluorinated hydrocarbon with applications in medical and industrial fields.
Limonene: A monoterpene with antioxidant and anti-inflammatory properties.
Uniqueness
Perfluorodecane-limonene is unique due to its combination of fluorinated and terpene properties. This dual nature allows it to exhibit both the chemical stability of perfluorocarbons and the biological activity of limonene, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C20H17F21 |
|---|---|
Molekulargewicht |
656.3 g/mol |
IUPAC-Name |
4-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-henicosafluorotridecan-2-yl)-1-methylcyclohexene |
InChI |
InChI=1S/C20H17F21/c1-8-3-5-10(6-4-8)9(2)7-11(21,22)12(23,24)13(25,26)14(27,28)15(29,30)16(31,32)17(33,34)18(35,36)19(37,38)20(39,40)41/h3,9-10H,4-7H2,1-2H3 |
InChI-Schlüssel |
TXATWWMPVSGDTM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCC(CC1)C(C)CC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


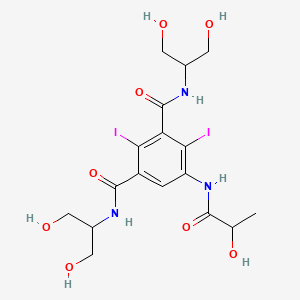
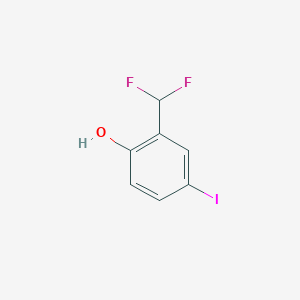


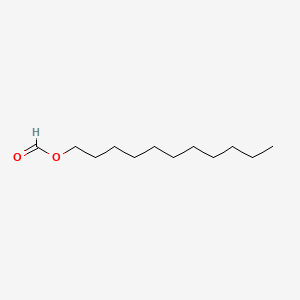
![9H-Carbazole, 9-[1,1'-biphenyl]-4-yl-4-bromo-](/img/structure/B12084807.png)

